2-Cyano-3-{3-ethoxy-4-[(4-methoxy-phenylcarbamoyl)-methoxy]-phenyl}-acrylic acid ethyl ester
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Overview
Description
Ethyl2-cyano-3-(3-ethoxy-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate is a complex organic compound with a variety of functional groups, including cyano, ethoxy, methoxy, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-cyano-3-(3-ethoxy-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate typically involves multi-step organic reactions. One common method involves the reaction of ethyl cyanoacetate with substituted benzaldehydes under basic conditions to form the corresponding α,β-unsaturated nitrile. This intermediate can then undergo further reactions with various amines and ethoxy compounds to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-cyano-3-(3-ethoxy-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile or electrophile involved.
Scientific Research Applications
Ethyl2-cyano-3-(3-ethoxy-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl2-cyano-3-(3-ethoxy-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler compound used as a starting material in the synthesis of Ethyl2-cyano-3-(3-ethoxy-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate.
4-Methoxyphenylamine: Another starting material that contributes to the final structure of the compound.
Substituted benzaldehydes: Various benzaldehyde derivatives can be used to introduce different substituents into the final product.
Uniqueness
Ethyl2-cyano-3-(3-ethoxy-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate is unique due to its combination of functional groups, which provide a range of reactivity and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.
Properties
Molecular Formula |
C23H24N2O6 |
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Molecular Weight |
424.4 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-[3-ethoxy-4-[2-(4-methoxyanilino)-2-oxoethoxy]phenyl]prop-2-enoate |
InChI |
InChI=1S/C23H24N2O6/c1-4-29-21-13-16(12-17(14-24)23(27)30-5-2)6-11-20(21)31-15-22(26)25-18-7-9-19(28-3)10-8-18/h6-13H,4-5,15H2,1-3H3,(H,25,26)/b17-12+ |
InChI Key |
CNZDICDSVDCHSH-SFQUDFHCSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)OCC)OCC(=O)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)OCC)OCC(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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